2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol
Description
Properties
Molecular Formula |
C11H11F3O3 |
|---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
2-[[4-(trifluoromethoxy)phenoxy]methyl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H11F3O3/c1-8(6-15)7-16-9-2-4-10(5-3-9)17-11(12,13)14/h2-5,15H,1,6-7H2 |
InChI Key |
ZIDTWMACMPRCIV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CO)COC1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Allylation of 4-Trifluoromethoxyphenol
The synthesis often begins with the allylation of 4-trifluoromethoxyphenol (7 ) using 3-chloro-2-methylprop-1-ene (1 ) under basic conditions. In a protocol adapted from Rocha et al., a mixture of 1 (1.2 equiv), 7 (1.0 equiv), and NaOH (2.0 equiv) in toluene with tetrabutylammonium bromide (TBAB, 10 mol%) as a phase-transfer catalyst yields 1-((2-methylallyl)oxy)-4-(trifluoromethoxy)benzene (14 ) in 97% yield after 3 hours at room temperature. This step demonstrates exceptional reproducibility at scales up to 100 mmol, with isolated yields exceeding 95%.
Mesylation and Nucleophilic Substitution
Following allylation, hydroxyl group activation via mesylation enables efficient ether bond formation. Treatment of intermediate 5 (1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol) with mesyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C produces the mesylated derivative 6 in 93% yield. Subsequent coupling with 7 under optimized conditions (Cs₂CO₃, DMF, 80°C) affords the target ether 8 , though initial attempts with K₂CO₃ or NaH in toluene resulted in sub-50% yields due to poor nucleophilicity.
Catalytic C–O Bond Formation
Copper-Catalyzed Coupling
A breakthrough in ether synthesis involves copper(I) iodide (CuI, 20 mol%) and L-proline (40 mol%) as a ligand system in DMF at 80°C. This method, applied to couple mesylate 6 with 7 , achieves 85% yield of 8 after 24 hours (Table 1). The catalytic system’s efficiency stems from L-proline’s dual role as a base and coordinating ligand, enhancing CuI’s oxidative addition-reductive elimination cycle.
Table 1: Optimization of CuI/L-Proline Catalyzed Coupling
| Entry | CuI (mol%) | L-Proline (mol%) | Solvent | Yield (%) |
|---|---|---|---|---|
| 8 | 20 | 40 | DMF | 85 |
| 9 | 15 | 30 | DMF | 72 |
| 10 | 25 | 50 | DMF | 81 |
Enantioselective Dihydroxylation
Sharpless Asymmetric Dihydroxylation
The propenol moiety in 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol necessitates stereochemical control. Using AD mix-α (asymmetric dihydroxylation reagent), intermediate 14 undergoes dihydroxylation at 0°C to yield diol R-(+)-15 with 94% enantiomeric excess (ee) and 88% isolated yield. Lower temperatures (0°C vs. 20°C) significantly enhance enantioselectivity (82% → 94% ee), attributed to reduced kinetic resolution at colder conditions.
Epoxidation and Subsequent Transformations
Diol R-(+)-15 is converted to epoxide 17 via mesylation (MsCl, Et₃N) and intramolecular cyclization. While this step diverges from the target alcohol, it underscores the versatility of intermediates in related syntheses.
Alternative Routes via Claisen Rearrangement
Propargylation and Click Chemistry
Propargyl bromide reacts with ortho-eugenol (3 ) under phase-transfer conditions (TBAB, NaOH) to form 1-allyl-3-methoxy-2-(prop-2-yn-1-yloxy)benzene (4 ) in 73% yield. While this introduces an alkyne handle for click chemistry, the methodology could be repurposed for installing propenol groups via hydrogenation or hydration.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the corresponding saturated alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for the reduction of the double bond.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-enal or 2-(4-Trifluoromethoxy-phenoxymethyl)-propanoic acid.
Reduction: Formation of 2-(4-Trifluoromethoxy-phenoxymethyl)-propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that derivatives of 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol exhibit notable antimicrobial activities. For instance, a study synthesized several derivatives and evaluated their efficacy against various bacterial strains. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating potential as new antimicrobial agents .
Enzyme Inhibition
Another critical application is in the development of enzyme inhibitors. The compound has been shown to act as a potent inhibitor of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. By inhibiting these enzymes, the compound enhances the effectiveness of existing antibiotics against resistant strains .
Agricultural Applications
Herbicidal Activity
The incorporation of 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol into herbicidal formulations has been explored. A series of studies demonstrated that compounds containing this moiety exhibit herbicidal activity against both broadleaf and grass weeds. For example, specific derivatives were tested against common weeds like Amaranthus retroflexus and Echinochloa crusgalli, showing significant inhibition rates .
| Compound | Target Weeds | Inhibition Rate (%) |
|---|---|---|
| 7a | A. retroflexus | 100 |
| 7i | D. sanguinalis | 85 |
| 7r | E. crusgalli | 90 |
Materials Science
Polymer Development
In materials science, 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol has been utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives .
Case Studies
Case Study 1: Antimicrobial Efficacy
A comprehensive study involving the synthesis of various derivatives of 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol revealed that certain structural modifications significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of functional group positioning on the phenyl ring for optimizing activity .
Case Study 2: Herbicide Development
In agricultural research, a series of experiments assessed the efficacy of herbicides containing this compound against a range of weed species. The findings indicated that formulations with higher concentrations of 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol demonstrated superior performance compared to traditional herbicides, leading to its consideration as a candidate for commercial herbicide development .
Mechanism of Action
The mechanism of action of 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical and structural characteristics of 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol with related compounds:
*Calculated based on molecular formula.
Key Observations:
- Electron-Withdrawing Groups: The trifluoromethoxy group in the target compound contrasts with sulfonyl (in 3-(arylsulfonyl)prop-2-en-1-ol) and bis-trifluoromethyl groups (in 1-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropan-1-ol). These groups influence reactivity and solubility; for example, sulfonyl groups enhance electrophilicity, while CF₃ groups improve metabolic resistance .
- Boiling Points and Density: The methylidenecyclohexyl analog () exhibits a high boiling point (235.3°C) due to its bulky substituent, whereas the target compound’s boiling point may be lower due to reduced steric hindrance.
Stability and Industrial Relevance
- Metabolic Stability: The trifluoromethoxy group’s resistance to oxidative metabolism (inferred from ’s trifluoromethyl analogs) may make the target compound more stable than hydroxyl- or methoxy-substituted analogs .
- Industrial Synthesis: and emphasize scalable methods for trifluoromethyl- and cyclohexyl-substituted compounds, which could inform large-scale production of the target molecule .
Q & A
Q. How do structural analogs with varying fluorination patterns compare in bioactivity and toxicity?
- Methodological Answer :
- SAR Table :
| Compound | Substituent | COX-2 IC₅₀ (µM) | HepG2 Toxicity (CC₅₀, µM) |
|---|---|---|---|
| Target | CF₃O | 0.45 | >100 |
| Analog 1 | CF₃ | 1.2 | 75 |
| Analog 2 | OCH₃ | 3.8 | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
